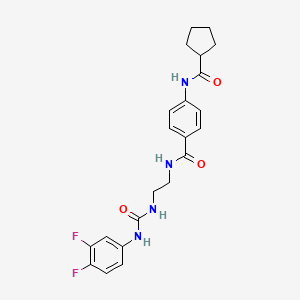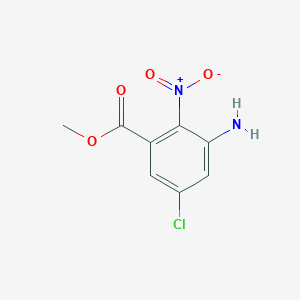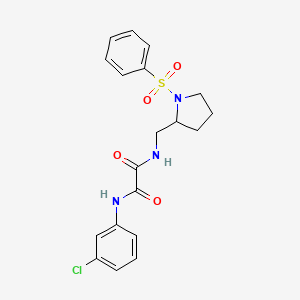
2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide, also known as MPT0B390, is a novel small molecule compound that has shown potential as an anticancer agent. It was first synthesized by a team of researchers from the National Health Research Institutes in Taiwan, and has since been the subject of numerous studies exploring its mechanisms of action and potential therapeutic applications.
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and utilized to construct coordination complexes with metals like Co(II) and Cu(II). These complexes exhibit significant antioxidant activities, as determined by various in vitro assays such as DPPH, ABTS, and FRAP. The study of these complexes provides insights into the role of hydrogen bonding in self-assembly processes and their potential in antioxidant applications (Chkirate et al., 2019).
Anticancer and Src Kinase Inhibitory Activities
N-benzyl substituted acetamide derivatives, particularly those with morpholine groups, have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These compounds, including variations such as KX2-391, show promise in inhibiting cell proliferation in various cancer cell lines, suggesting their potential in cancer treatment (Fallah-Tafti et al., 2011).
Synthesis of Novel 2-Pyrone Derivatives
Research on the synthesis of new compounds, such as pyrone derivatives, has implications for computational studies and potential pharmaceutical applications. These compounds demonstrate the versatility of pyrazole-acetamide frameworks in synthesizing novel molecules with potential therapeutic applications (Sebhaoui et al., 2020).
Cytotoxic Activities
Sulfonamide derivatives, incorporating morpholine and pyrazole groups, have shown cytotoxic activities against cancer cell lines. Such studies highlight the therapeutic potential of these compounds in developing new anticancer treatments (Ghorab et al., 2015).
Antimicrobial and Hemolytic Activity
Acetamide derivatives containing morpholine and oxadiazole moieties have been synthesized and tested for their antimicrobial and hemolytic activities. These compounds offer a basis for developing new antimicrobial agents with reduced cytotoxicity (Gul et al., 2017).
Propriétés
IUPAC Name |
2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4O2/c24-23(25,26)19-8-6-17(7-9-19)14-27-21(31)16-30-15-20(18-4-2-1-3-5-18)22(28-30)29-10-12-32-13-11-29/h1-9,15H,10-14,16H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULDDPQSPWNCPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2612176.png)

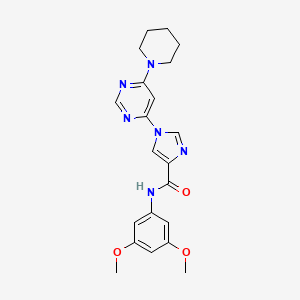
![3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol](/img/structure/B2612180.png)
![N-(2-Oxo-1-thiaspiro[3.5]nonan-3-yl)prop-2-enamide](/img/structure/B2612182.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-methoxyphenyl)methanone](/img/structure/B2612183.png)
![N-cyclopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2612185.png)
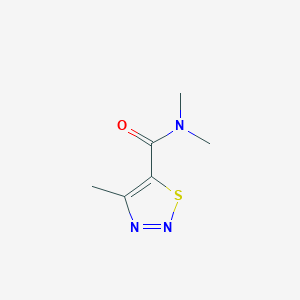
![2-chloro-6-fluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide](/img/structure/B2612187.png)

